molecular formula C19H14F4N2O B3559322 4-methyl-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)-4-pyrimidinyl]phenol

4-methyl-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)-4-pyrimidinyl]phenol

Cat. No.: B3559322
M. Wt: 362.3 g/mol
InChI Key: JLUXSGBUZHLOLL-UHFFFAOYSA-N
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Description

Compounds like this typically belong to the class of organic compounds known as phenols, which are aromatic compounds containing a phenolic group - an aromatic ring with one hydroxyl group .


Synthesis Analysis

The synthesis of phenolic compounds can involve various methods, including ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Phenolic compounds are very reactive towards electrophilic aromatic substitution . They can undergo reactions such as oxidation, reduction, and substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include molecular weight, density, boiling point, melting point, and solubility .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Information on safety and hazards is typically provided in the compound’s Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

4-methyl-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F4N2O/c1-11-7-8-15(26)13(9-11)14-10-16(19(22,23)18(20)21)25-17(24-14)12-5-3-2-4-6-12/h2-10,18,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUXSGBUZHLOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CC(=NC(=N2)C3=CC=CC=C3)C(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methyl-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)-4-pyrimidinyl]phenol
Reactant of Route 2
4-methyl-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)-4-pyrimidinyl]phenol
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4-methyl-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)-4-pyrimidinyl]phenol
Reactant of Route 4
4-methyl-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)-4-pyrimidinyl]phenol
Reactant of Route 5
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4-methyl-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)-4-pyrimidinyl]phenol
Reactant of Route 6
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4-methyl-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)-4-pyrimidinyl]phenol

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